[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride
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Overview
Description
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenylmethyl group and a 4-methylphenylmethanone group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenylmethyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenylmethyl group.
Addition of 4-Methylphenylmethanone Group: The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 4-methylphenylmethanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for drug discovery programs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and the aromatic groups play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone
- [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrobromide
- [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydroiodide
Uniqueness
The hydrochloride salt form of the compound offers improved solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O.ClH/c1-15-5-7-17(8-6-15)19(23)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16;/h2-8,13H,9-12,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMLPAYELHSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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